molecular formula C18H26O B1682433 Tonalid CAS No. 21145-77-7

Tonalid

Cat. No. B1682433
CAS RN: 21145-77-7
M. Wt: 258.4 g/mol
InChI Key: DNRJTBAOUJJKDY-UHFFFAOYSA-N
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Description

Tonalid, also known as Fixolid or Musk tetralin, is a synthetic ingredient used in perfumery . It is chemically named 1-(3,5,5,6,8,8-hexamethyl-5,6,7,8-tetrahydro-2-naphthalenyl) ethanone . It appears as a white crystalline powder or chunks and has a sweet woody-musky odor of considerable tenacity .


Synthesis Analysis

Tonalid is synthesized via two Friedel-Crafts reactions, which are catalyzed by AlCl3 . The traditional tonalid production was conducted in batch stirring tank reactors, but due to low production capacity and the safety hazard of temperature runaway, continuous-flow technologies were developed for the high-efficiency and intrinsically safe synthesis of tonalid in microreactors .


Molecular Structure Analysis

The molecular formula of Tonalid is C18H26O . Its IUPAC Standard InChI is InChI=1S/C18H26O/c1-11-8-16-15(9-14(11)13(3)19)17(4,5)10-12(2)18(16,6)7/h8-9,12H,10H2,1-7H3 .


Chemical Reactions Analysis

The synthesis of Tonalid involves two Friedel-Crafts reactions . Several reaction conditions, including reactant molar ratio, catalyst concentration, temperature, and microchannel hydrodynamic diameter, were investigated for the two Friedel-Crafts reactions in microreactors .


Physical And Chemical Properties Analysis

Tonalid is a white solid waxy mass . It has a strong persistent nitro-free musk slightly-soapy odor . The molecular weight of Tonalid is 258.3984 .

Scientific Research Applications

1. Reactions with Hydroxyl Radical and Risk Assessment of Degradation Products

Tonalid, used in personal care products, reacts with hydroxyl radicals. This study observed the reactions in acetonitrile, identifying two transient intermediates and determining bimolecular reaction rate constants. Photocatalytic experiments revealed five degradation products and an increase in estrogenic activity during degradation (Fang et al., 2017).

2. Interaction with Human Serum Albumin

This research explored how Tonalid (AHTN) interacts with human serum albumin (HSA), an important plasma transporter. The study combined spectroscopic techniques, molecular docking, and dynamics simulation, revealing that AHTN quenches HSA's inherent fluorescence and alters its microenvironment and conformation. It indicated that AHTN acts as a competitive inhibitor, potentially impairing HSA's function (Xiang et al., 2020).

3. Environmental Monitoring

Tonalid's presence in aquatic environments was monitored using passive samplers and biota samples. This study compared tonalide levels in different matrices, finding its bioaccumulation in fish blood and absence in benthos samples. It highlighted the environmental prevalence of Tonalid and its impact on aquatic life (Tumová et al., 2017).

4. Methane Production in Waste Activated Sludge

Research on Tonalid (AHTN) in waste activated sludge (WAS) found that it facilitates methane production during anaerobic digestion. The study revealed that AHTN enhances solubilization, homoacetogenesis, acetogenesis, and methanogenesis processes in sludge, impacting the efficiency of waste treatment processes (Cao et al., 2021).

5. Aquatic Life Criteria and Ecological Risk Assessment

This study developed aquatic life criteria for AHTN exposure, using data from eight Chinese freshwater organisms. The derived criterion maximum concentration and criterion continuous concentration aimed to protect aquatic life, providing insight into the ecological risks posed by AHTN in various water bodies (Li et al., 2019).

6. Impact on Detoxification Gene Family in Fish Cell Line

The effect of Tonalid on the detoxification gene family CYP1A was explored in a fish cell line. The study examined gene transcription and enzyme activity in response to Tonalid exposure, providing insights into its potential impact on aquatic species' detoxification processes (Torre et al., 2011).

properties

IUPAC Name

1-(3,5,5,6,8,8-hexamethyl-6,7-dihydronaphthalen-2-yl)ethanone
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InChI

InChI=1S/C18H26O/c1-11-8-16-15(9-14(11)13(3)19)17(4,5)10-12(2)18(16,6)7/h8-9,12H,10H2,1-7H3
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InChI Key

DNRJTBAOUJJKDY-UHFFFAOYSA-N
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Canonical SMILES

CC1CC(C2=C(C1(C)C)C=C(C(=C2)C(=O)C)C)(C)C
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Molecular Formula

C18H26O
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DSSTOX Substance ID

DTXSID7041544
Record name Tonalide
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Molecular Weight

258.4 g/mol
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Physical Description

Liquid; Other Solid, Solid with an odor of musk; [HSDB]
Record name Ethanone, 1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)-
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Boiling Point

The boiling temperature at atmospheric pressure is 326 +/- 4 °C.
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Solubility

In water, 1.25 mg/L, temp not specified
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Density

The relative density will be between the bulk density and its density in molten form: 600 < D < 960 kg/cu m
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Vapor Pressure

0.000512 [mmHg], 5.12X10-4 mm Hg, temp not specified
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Product Name

Tonalid

Color/Form

White to off-white crystalline solid, Solid

CAS RN

21145-77-7, 1506-02-1
Record name Tonalide
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Record name 1-(5,6,7,8-Tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)ethanone
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Record name Acetyl hexamethyl tetralin
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Record name Ethanone, 1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)-
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Record name 1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthyl)ethan-1-one
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Record name 1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthyl)ethan-1-one
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Record name ACETYL HEXAMETHYL TETRALIN
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Melting Point

54.5 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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